molecular formula C7H6N4O2S B13944816 4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolamine CAS No. 58139-56-3

4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolamine

Cat. No.: B13944816
CAS No.: 58139-56-3
M. Wt: 210.22 g/mol
InChI Key: MSVLXABAQGZSBT-UHFFFAOYSA-N
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Description

4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolamine is a heterocyclic compound that contains both pyrrole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolamine typically involves the reaction of 4-nitro-1H-pyrrole with thioamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

    Cyclization: Acidic or basic conditions, solvents like ethanol or acetonitrile.

Major Products Formed

    Reduction: 4-(4-Amino-1H-pyrrol-2-yl)-2-thiazolamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitro-1H-pyrrol-2-yl)methanol: A related compound with a methanol group instead of a thiazole ring.

    2-Acetyl-4-nitro-1H-pyrrole: Another similar compound with an acetyl group.

Uniqueness

4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolamine is unique due to the presence of both pyrrole and thiazole rings, which confer distinct chemical and biological properties

Properties

CAS No.

58139-56-3

Molecular Formula

C7H6N4O2S

Molecular Weight

210.22 g/mol

IUPAC Name

4-(4-nitro-1H-pyrrol-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C7H6N4O2S/c8-7-10-6(3-14-7)5-1-4(2-9-5)11(12)13/h1-3,9H,(H2,8,10)

InChI Key

MSVLXABAQGZSBT-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C1[N+](=O)[O-])C2=CSC(=N2)N

Origin of Product

United States

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